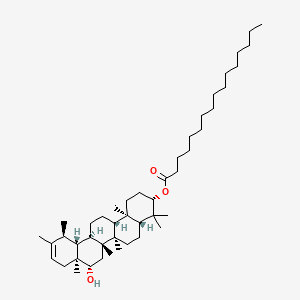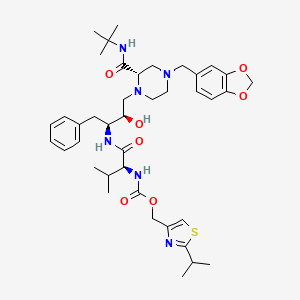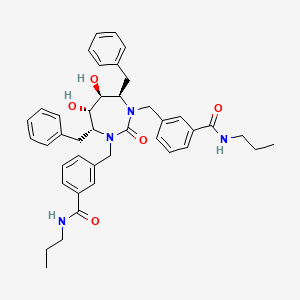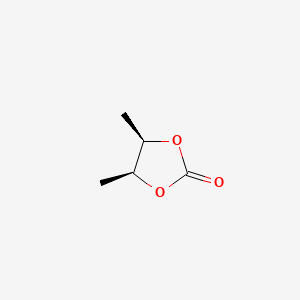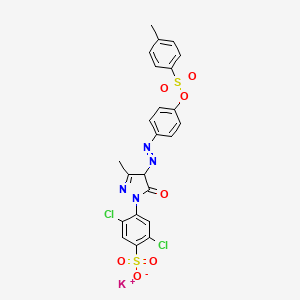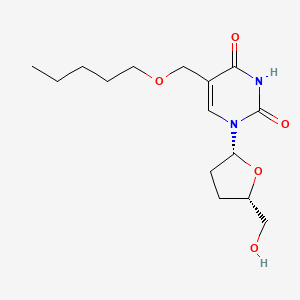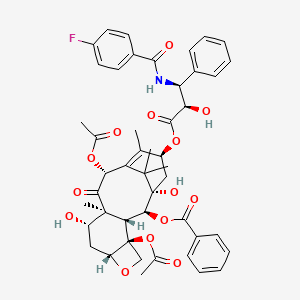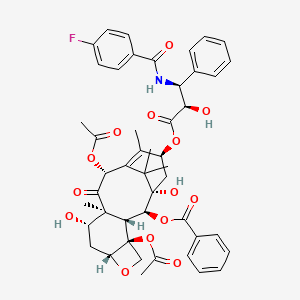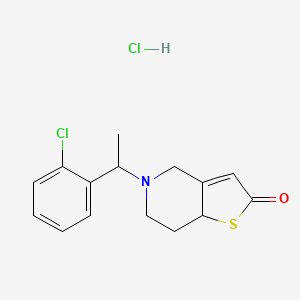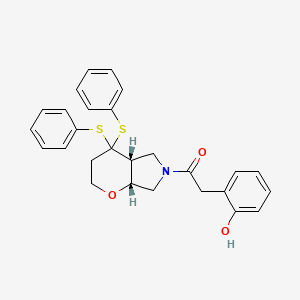
9-Angeloylplatynecine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Angeloylplatynecine is a pyrrolizidine alkaloid with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.3107 g/mol . This compound is known for its presence in certain species of the Senecio genus, such as Senecio chrysocoma and Senecio paniculatus . Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that have been studied for their diverse biological activities and potential toxicities.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 9-Angeloylplatynecine are not well-documented, likely due to its specialized nature and limited commercial demand. the production would involve large-scale esterification processes, similar to those used in laboratory synthesis, with optimization for yield and purity.
化学反応の分析
Types of Reactions
9-Angeloylplatynecine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
9-Angeloylplatynecine has been studied for its biological activities, particularly its cytotoxic properties . Research has focused on its potential use in cancer therapy due to its ability to inhibit cell proliferation. Additionally, its presence in certain plants has made it a subject of interest in the study of plant alkaloids and their ecological roles.
作用機序
The mechanism of action of 9-Angeloylplatynecine involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with DNA synthesis and repair, causing cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form DNA adducts is a key factor in its biological activity .
類似化合物との比較
Similar Compounds
9-Tigloylplatynecine: A stereoisomer of 9-Angeloylplatynecine with similar biological activities.
7,9-Diangeloylplatynecine: Another derivative with two angeloyl groups, isolated from Senecio macedonicus.
8-Episarracine N-oxide: A related alkaloid with distinct structural features.
Uniqueness
This compound is unique due to its specific esterification with angelic acid, which imparts distinct chemical and biological properties. Its cytotoxicity and potential therapeutic applications make it a compound of interest in scientific research.
特性
CAS番号 |
94132-25-9 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC名 |
[(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1 |
InChIキー |
FOWFFDPFIJUTGG-YHTXKQJMSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)OC[C@H]1CCN2[C@H]1[C@@H](CC2)O |
正規SMILES |
CC=C(C)C(=O)OCC1CCN2C1C(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


